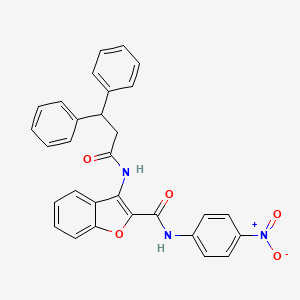

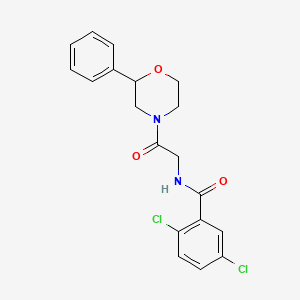

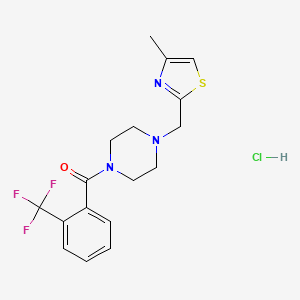

![molecular formula C20H18FN5 B2539606 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-93-8](/img/structure/B2539606.png)

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications in various fields, including cancer treatment .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . In one approach, the triazolophthalazine ring system of a potent inhibitor was bioisosterically modified to triazoloquinazoline, while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is likely to be complex, given the presence of multiple ring systems and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .Chemical Reactions Analysis

The chemical reactions involving “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” would depend on the specific conditions and reagents used. In general, quinazoline derivatives can undergo a variety of reactions, including nucleophilic substitutions .Applications De Recherche Scientifique

Anticancer Activity

Triazole and quinazoline derivatives have shown promising anticancer activity . For instance, some triazoloquinazoline derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Antimicrobial Activity

Compounds containing a triazole structure exhibit broad antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Activity

Triazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests that “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” could potentially be used in the treatment of pain and inflammation.

Antiviral Activity

Triazole compounds have shown significant antiviral activities . For example, Ribavirin, a triazole derivative, is a broad-spectrum antiviral drug used in the treatment of hepatitis .

Enzyme Inhibition

Triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antituberculosis Activity

Triazole compounds have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.

Agrochemical Applications

Compounds containing triazole have important application value in agrochemistry . They could potentially be used in the development of new pesticides or herbicides.

Material Chemistry Applications

Triazole’s unique structure facilitates its use in material chemistry . It could potentially be used in the development of new materials with unique properties.

Mécanisme D'action

Target of Action

The primary target of 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression and cellular functions .

Biochemical Pathways

The inhibition of PCAF by 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can affect various biochemical pathways. PCAF is involved in several cellular processes, including cell cycle regulation, apoptosis, and DNA repair . Therefore, the inhibition of PCAF can have downstream effects on these pathways.

Pharmacokinetics

Molecular docking and in silico pharmacokinetic studies suggest that this compound has good binding affinities and druggability .

Result of Action

The inhibition of PCAF by 3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can lead to changes in gene expression and cellular functions . This can result in the modulation of cell cycle regulation, apoptosis, and DNA repair .

Orientations Futures

Quinazoline derivatives, including “3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and safety .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5/c21-16-10-4-2-8-14(16)18-23-24-19-15-9-3-5-11-17(15)22-20(26(18)19)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMBDVMRWAPPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

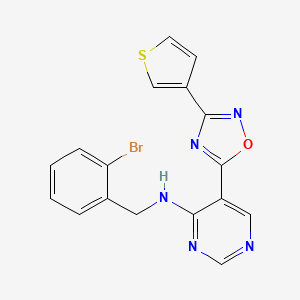

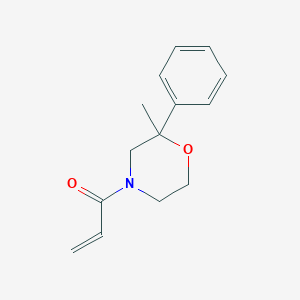

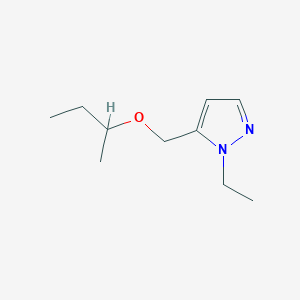

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

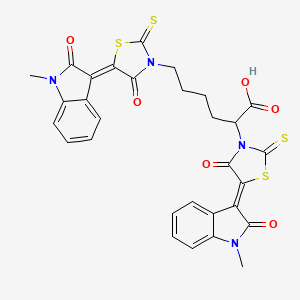

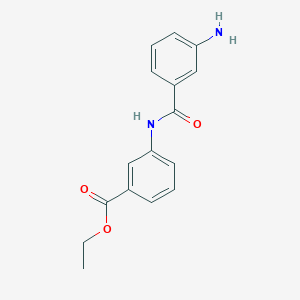

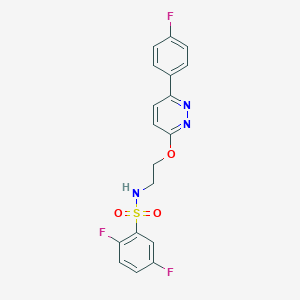

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2539530.png)

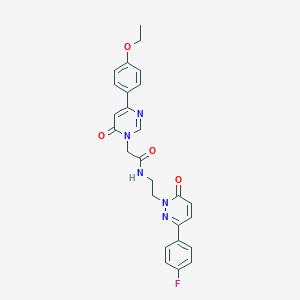

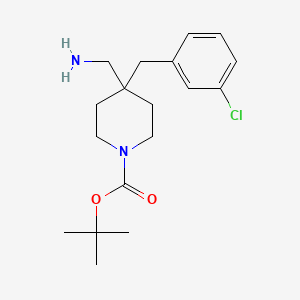

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)